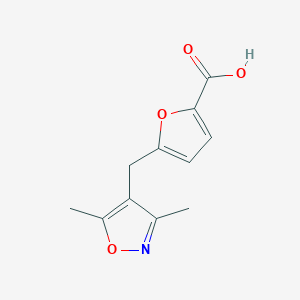
5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a furan ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by gold or performed under microwave-assisted conditions to improve efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Cyclization: The furan ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, isoxazole derivatives can act as acetyl-lysine mimetics, binding to bromodomains and affecting gene transcription . This interaction can lead to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as:
3,5-Dimethylisoxazole: Known for its acetyl-lysine mimetic properties.
5-Chlorofuran-2-yl-5-methyl-4-phenylisoxazole: A selective COX-1 inhibitor with potential therapeutic applications.
5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles: Tested for fungicidal activity.
The uniqueness of 5-(3,5-Dimethyl-isoxazol-4-ylmethyl)-furan-2-carboxylic acid lies in its combined isoxazole and furan structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-9(7(2)16-12-6)5-8-3-4-10(15-8)11(13)14/h3-4H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENMEWDWZRFWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)
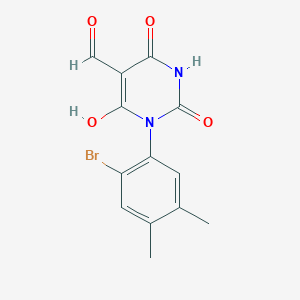
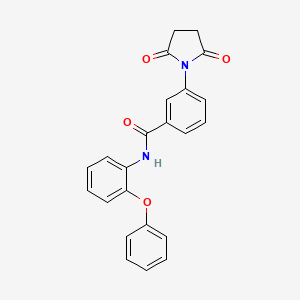
![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)
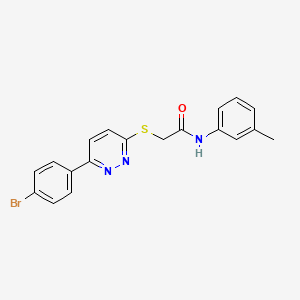
![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
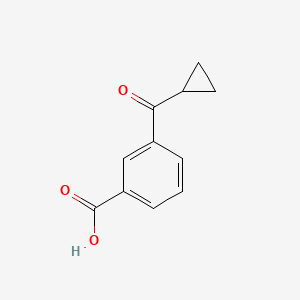
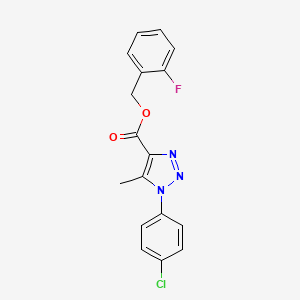
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)


![N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
